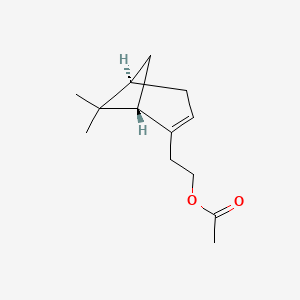
Lignyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lignyl acetate, also known as nopyl acetate, is an organic compound with the molecular formula C13H20O2. It is a colorless liquid with a sweet, wood-like odor. This compound is primarily used in the fragrance industry due to its pleasant aroma and is also utilized in various chemical syntheses .
Preparation Methods
Lignyl acetate can be synthesized through the acetylation of nopol. One common method involves the reaction of nopol with acetic anhydride in the presence of a catalyst. The reaction typically occurs at temperatures ranging from 180°C to 220°C . Industrial production methods may vary, but the acetylation process remains a fundamental approach .
Chemical Reactions Analysis
Lignyl acetate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different alcohols.
Substitution: this compound can participate in substitution reactions, where the acetate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Lignyl acetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: this compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is widely used in the fragrance industry for its pleasant aroma and in the production of various consumer products
Mechanism of Action
The mechanism of action of lignyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Lignyl acetate can be compared with other similar compounds such as:
Linalyl acetate: Both compounds are used in the fragrance industry, but this compound is often considered a more cost-effective alternative.
Terpinyl acetate: Similar to this compound, terpinyl acetate is used in perfumery, but this compound offers better results in certain applications.
Vinyl acetate: While vinyl acetate is primarily used in the production of polymers, this compound is more focused on fragrance and chemical synthesis applications
This compound stands out due to its unique combination of pleasant aroma, versatility in chemical reactions, and potential biological activities.
Properties
Molecular Formula |
C13H20O2 |
|---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
2-[(1S,5R)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl acetate |
InChI |
InChI=1S/C13H20O2/c1-9(14)15-7-6-10-4-5-11-8-12(10)13(11,2)3/h4,11-12H,5-8H2,1-3H3/t11-,12-/m1/s1 |
InChI Key |
AWNOGHRWORTNEI-VXGBXAGGSA-N |
Isomeric SMILES |
CC(=O)OCCC1=CC[C@@H]2C[C@H]1C2(C)C |
Canonical SMILES |
CC(=O)OCCC1=CCC2CC1C2(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


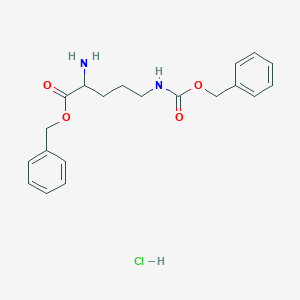
![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxylic acid](/img/structure/B13821065.png)
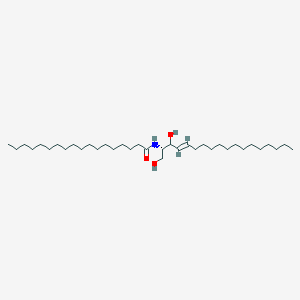
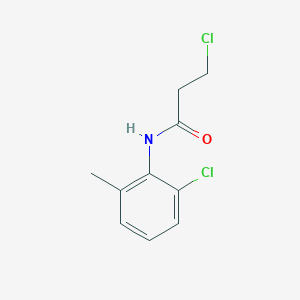
![methyl (4Z)-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-1-(prop-2-en-1-yl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B13821091.png)




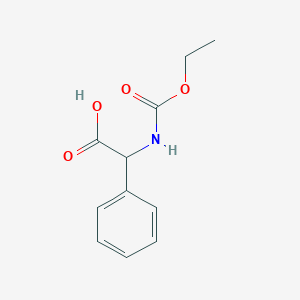
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(3-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13821131.png)

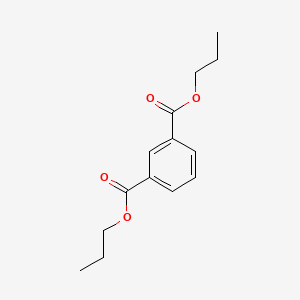
![3-Methyl-8-nitroso-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13821142.png)
